molecular formula C15H17N3O B10936585 (2E)-3-[4-(dimethylamino)phenyl]-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-3-[4-(dimethylamino)phenyl]-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10936585
M. Wt: 255.31 g/mol
InChI Key: JHTGVWYVUUMTRF-RMKNXTFCSA-N
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Description

(E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, a pyrazole ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 1-methyl-1H-pyrazol-4-yl-acetone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and can handle larger volumes of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.

Uniqueness

(E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to its combination of a dimethylamino group, a pyrazole ring, and a propenone moiety, which confer specific chemical reactivity and potential biological activity not found in simpler analogs like dichloroaniline or heparinoid compounds.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-(1-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C15H17N3O/c1-17(2)14-7-4-12(5-8-14)6-9-15(19)13-10-16-18(3)11-13/h4-11H,1-3H3/b9-6+

InChI Key

JHTGVWYVUUMTRF-RMKNXTFCSA-N

Isomeric SMILES

CN1C=C(C=N1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CN1C=C(C=N1)C(=O)C=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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